molecular formula C24H39NO5 B13769184 Pyridoxine 4,5-dicaprylate CAS No. 749-99-5

Pyridoxine 4,5-dicaprylate

Cat. No.: B13769184
CAS No.: 749-99-5
M. Wt: 421.6 g/mol
InChI Key: IVCPRWHRGQGMPM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine 4,5-dicaprylate typically involves the esterification of pyridoxine with caprylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Pyridoxine 4,5-dicaprylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridoxine 4,5-dicaprylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyridoxine 4,5-dicaprylate is primarily related to its role as a derivative of pyridoxine. Pyridoxine is converted to pyridoxal 5’-phosphate in the body, which acts as a coenzyme in various biochemical reactions. These reactions include the metabolism of amino acids, neurotransmitters, and lipids. This compound is believed to exert similar effects by releasing pyridoxine upon hydrolysis .

Comparison with Similar Compounds

  • Pyridoxine 3,4-dicaprylate
  • Pyridoxine 3,4-dipalmitate
  • Pyridoxal 5’-phosphate

Comparison: Pyridoxine 4,5-dicaprylate is unique due to its specific esterification at the 4 and 5 positions, which may confer different physicochemical properties compared to other derivatives. For example, pyridoxine 3,4-dicaprylate and pyridoxine 3,4-dipalmitate have ester groups at different positions, which can affect their solubility, stability, and biological activity. Pyridoxal 5’-phosphate, on the other hand, is the active coenzyme form of pyridoxine and plays a direct role in enzymatic reactions .

Properties

CAS No.

749-99-5

Molecular Formula

C24H39NO5

Molecular Weight

421.6 g/mol

IUPAC Name

[5-(hydroxymethyl)-2-methyl-3-octanoyloxypyridin-4-yl]methyl octanoate

InChI

InChI=1S/C24H39NO5/c1-4-6-8-10-12-14-22(27)29-18-21-20(17-26)16-25-19(3)24(21)30-23(28)15-13-11-9-7-5-2/h16,26H,4-15,17-18H2,1-3H3

InChI Key

IVCPRWHRGQGMPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC1=C(C(=NC=C1CO)C)OC(=O)CCCCCCC

Origin of Product

United States

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